molecular formula C10H9IO2 B11837351 4-Iodo-6-methoxy-2,3-dihydroinden-1-one

4-Iodo-6-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11837351
M. Wt: 288.08 g/mol
InChI Key: WJUREMRULUTGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom at the 4th position and a methoxy group at the 6th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 6-methoxy-2,3-dihydroinden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodo-6-oxo-2,3-dihydroinden-1-one.

    Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products:

    Oxidation: 4-Iodo-6-oxo-2,3-dihydroinden-1-one.

    Reduction: 4-Iodo-6-methoxy-2,3-dihydroinden-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-6-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various indanone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxy-2,3-dihydroinden-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in halogenation reactions.

    4-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, affecting its solubility and reactivity.

    6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, influencing its chemical behavior and applications.

Uniqueness: 4-Iodo-6-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

4-iodo-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3

InChI Key

WJUREMRULUTGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2=O)C(=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.